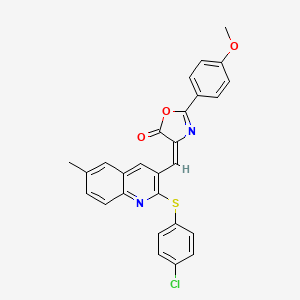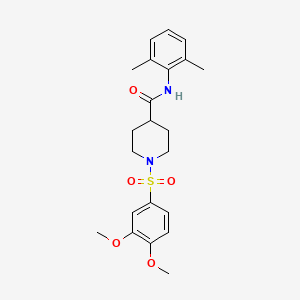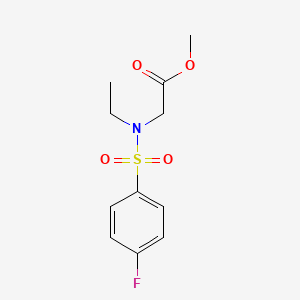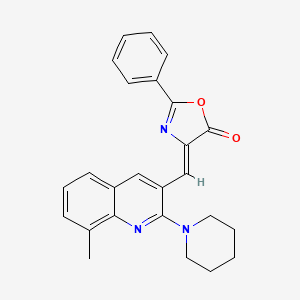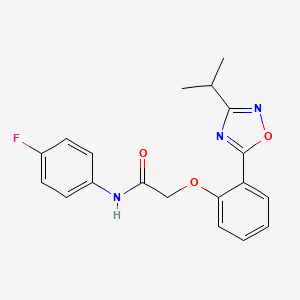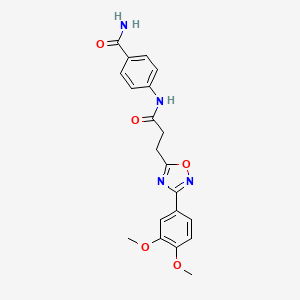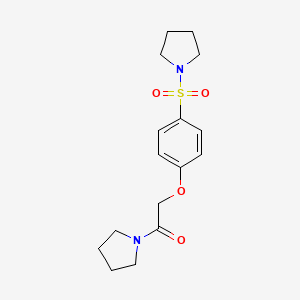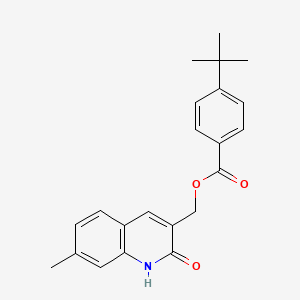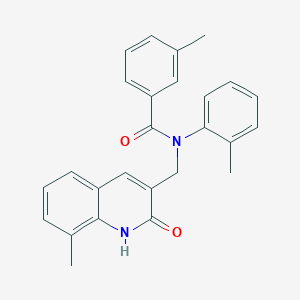
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the class of quinoline derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. In neurodegenerative disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. In inflammation-related studies, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to inhibit the MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to have various biochemical and physiological effects. In cancer-related studies, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation-related studies, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also stable and can be stored for long periods, making it easy to handle. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide research. One direction is to explore its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the solubility and bioavailability of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide to enhance its therapeutic potential. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide has shown promising results in various studies, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-8-methylquinoline with o-toluidine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(o-tolyl)benzamide in high yield and purity.
Eigenschaften
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-8-6-12-21(14-17)26(30)28(23-13-5-4-9-18(23)2)16-22-15-20-11-7-10-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMOUGQRYGNYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-3-methyl-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


